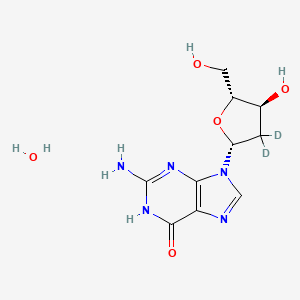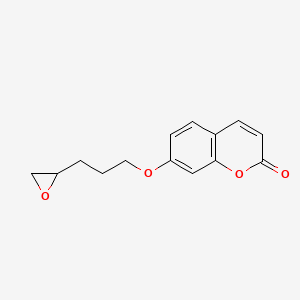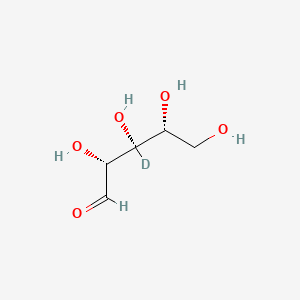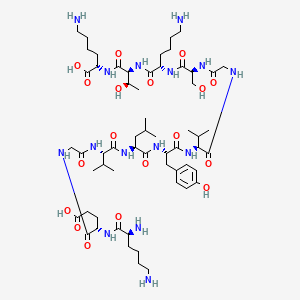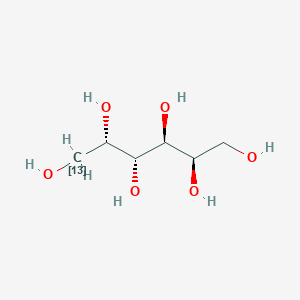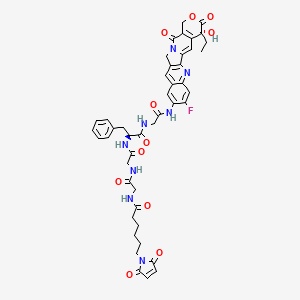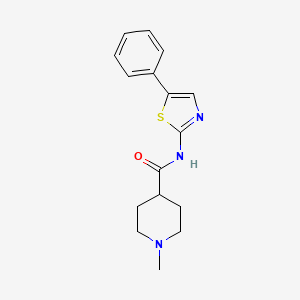
Cdk9-IN-22
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk9-IN-22 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a kinase involved in the regulation of transcriptional elongation. CDK9 plays a crucial role in the transcription of genes by phosphorylating the carboxyl-terminal domain of RNA polymerase II, which is essential for the elongation phase of transcription. Inhibition of CDK9 has been explored as a therapeutic strategy for various cancers and other diseases characterized by aberrant transcriptional regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cdk9-IN-22 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of Key Intermediates: The synthesis begins with the preparation of key intermediates through a series of cyclization, reduction, and nucleophilic substitution reactions.
Coupling Reactions: The key intermediates are then coupled using Suzuki-Miyaura cross-coupling reactions to form the core structure of this compound.
Final Modifications: The final product is obtained through deprotection and substitution reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput synthesis techniques, optimization of reaction conditions to improve yield and purity, and implementation of robust purification methods to ensure the final product meets regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Cdk9-IN-22 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: Nucleophilic substitution reactions are common, especially at the halogenated positions on the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often under basic conditions
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinone derivatives .
Aplicaciones Científicas De Investigación
Cancer Research: As a selective inhibitor of CDK9, Cdk9-IN-22 has shown promise in the treatment of cancers characterized by dysregulated transcription, such as acute myeloid leukemia and certain solid tumors
Biology: The compound is used to study the role of CDK9 in transcriptional regulation and its impact on gene expression
Medicine: Beyond cancer, this compound is being explored for its potential in treating other diseases involving aberrant transcription, such as viral infections and inflammatory diseases
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new therapeutic agents targeting CDK9
Mecanismo De Acción
Cdk9-IN-22 exerts its effects by selectively inhibiting CDK9, thereby preventing the phosphorylation of the carboxyl-terminal domain of RNA polymerase II. This inhibition disrupts the elongation phase of transcription, leading to reduced expression of genes involved in cell proliferation and survival. The compound targets the ATP-binding site of CDK9, blocking its kinase activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Flavopiridol: A first-generation CDK inhibitor with broad activity against multiple CDKs, including CDK9.
NVP-2: A selective CDK9 inhibitor with potent antitumor activity.
KB-0742: An orally bioavailable CDK9 inhibitor currently in clinical trials
Uniqueness of Cdk9-IN-22
This compound is unique in its high selectivity for CDK9, which minimizes off-target effects and enhances its therapeutic potential. Unlike broad-spectrum CDK inhibitors like flavopiridol, this compound specifically targets CDK9, making it a more precise tool for studying CDK9-related pathways and developing targeted therapies .
Propiedades
Fórmula molecular |
C28H28FN5O2 |
|---|---|
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-4-[[4-(4-fluoro-2-phenylmethoxyphenyl)pyrimidin-2-yl]amino]benzamide |
InChI |
InChI=1S/C28H28FN5O2/c1-34(2)17-16-30-27(35)21-8-11-23(12-9-21)32-28-31-15-14-25(33-28)24-13-10-22(29)18-26(24)36-19-20-6-4-3-5-7-20/h3-15,18H,16-17,19H2,1-2H3,(H,30,35)(H,31,32,33) |
Clave InChI |
LCXZICIILKXCSS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=O)C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=C(C=C(C=C3)F)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


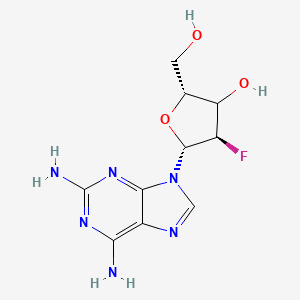
![N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[4-[2-[4-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-6-morpholin-4-ylpyrimidin-2-yl]oxyethyl]phenyl]hexanediamide](/img/structure/B12393532.png)
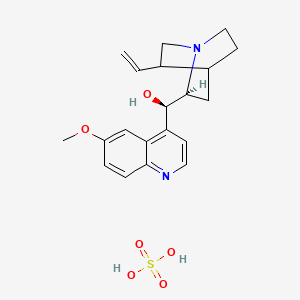
![N-[1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393551.png)
![[(2S,3R,4R,5R,7S,9S,10S,11R,12S,13R)-7-[[1-(benzenesulfonamido)-2-methylpropan-2-yl]carbamoyloxy]-2-[(1R)-1-[(2S,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxyethyl]-10-[(2S,3R,4Z,6R)-3-hydroxy-4-methoxyimino-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-12-[[(2S,5R,7R)-2,4,5-trimethyl-1,4-oxazepan-7-yl]oxy]-oxacyclotetradec-4-yl] 3-methylbutanoate](/img/structure/B12393553.png)
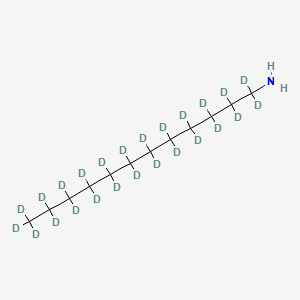
![3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride](/img/structure/B12393584.png)
